![molecular formula C18H11FN2OS B14197786 Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- CAS No. 858118-12-4](/img/structure/B14197786.png)
Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound that features a unique combination of fluorophenyl, thienyl, and pyrrolopyridine groups. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methanone, 5-(3-fluorophenyl)-2-thienyl-
- Riociguat (BAY 63-2521)
- (3-fluorophenyl)-[(1S)-1-(hydroxymethyl)-7-methoxy-9-methyl-1′-spiro[2,3-dihydro-1H-pyrido[3,4-b]indole-4,3′-azetidine]yl]methanone
Uniqueness
Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
858118-12-4 |
|---|---|
Molecular Formula |
C18H11FN2OS |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(3-fluorophenyl)-(5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
InChI |
InChI=1S/C18H11FN2OS/c19-14-3-1-2-11(6-14)17(22)16-9-21-18-15(16)7-13(8-20-18)12-4-5-23-10-12/h1-10H,(H,20,21) |
InChI Key |
CUGDQGLTVVUWKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


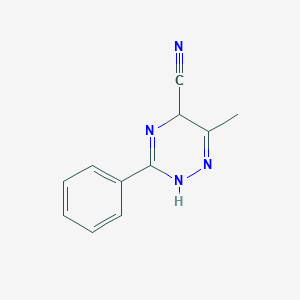
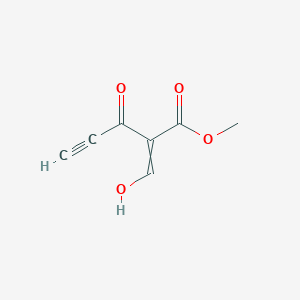
![Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B14197727.png)
![4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one](/img/structure/B14197732.png)
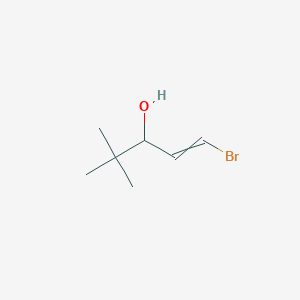
![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile](/img/structure/B14197748.png)
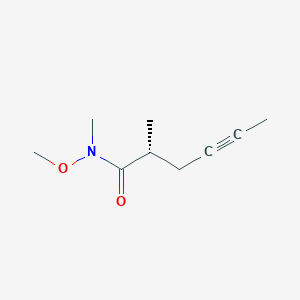
![4-[(Methoxyamino)methyl]phenol](/img/structure/B14197758.png)
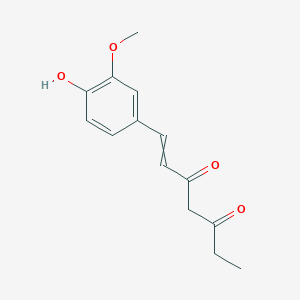
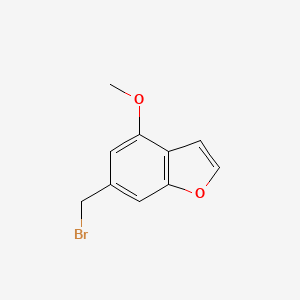
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B14197773.png)
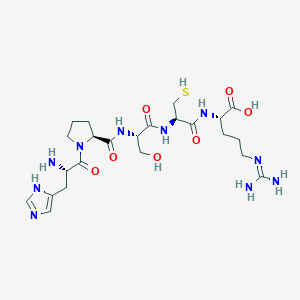

![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)
